Welcome to the BenchChem Online Store!
molecular formula C13H23NO4 B1521401 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate CAS No. 724790-59-4

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate

Cat. No. B1521401
M. Wt: 257.33 g/mol
InChI Key: SNBGURLVYHVYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08741892B2

Procedure details

137 mL Diisopropylamine in 3390 mL THF was cooled to 0° C. and 360 mL n-buthyllithium was added dropwise under nitrogen. The reaction was cooled to −78° C. and a solution of 180 mL piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester in 1800 mL THF was added dropwise over 1 h. The reaction was stirred at −78° C. for 2 h and then 168 mL methyliodide in 300 mL THF was added in one portion. The mixture was stirred 2 h at −78° C. and then allowed to warm to RT. The reaction was quenched with saturated aqueous sodium sulfate solution, the organig phase was separated, dried and evaporated. The residue was purified by chromatography on silica gel to give 155 g of the desired product.
Quantity
137 mL
Type
reactant
Reaction Step One
Name
Quantity
3390 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
1800 mL
Type
solvent
Reaction Step Two
Quantity
168 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.[CH3:8][O:9][C:10]([CH:12]1[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1)=[O:11].CI>C1COCC1>[CH3:8][O:9][C:10]([C:12]1([CH3:1])[CH2:13][CH2:14][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:16][CH2:17]1)=[O:11]

Inputs

Step One
Name
Quantity
137 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
3390 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
COC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
1800 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
168 mL
Type
reactant
Smiles
CI
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
360 mL n-buthyllithium was added dropwise under nitrogen
STIRRING
Type
STIRRING
Details
The mixture was stirred 2 h at −78° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous sodium sulfate solution
CUSTOM
Type
CUSTOM
Details
the organig phase was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 155 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.